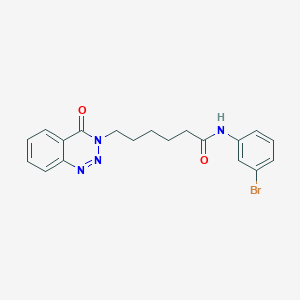

N-(3-bromophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Description

N-(3-bromophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic small molecule featuring a hexanamide backbone substituted with a 3-bromophenyl group and a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety. The benzotriazinone core is a critical pharmacophore observed in compounds targeting G protein-coupled receptors (GPCRs), particularly GPR139, a receptor implicated in neurological disorders such as epilepsy and Parkinson’s disease . The bromine atom at the 3-position of the phenyl group enhances lipophilicity and may influence receptor binding kinetics.

Properties

IUPAC Name |

N-(3-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2/c20-14-7-6-8-15(13-14)21-18(25)11-2-1-5-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-4,6-10,13H,1-2,5,11-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQOUZXPHOSABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability: The 3-bromo substituent in the target compound increases molecular weight (422.28 g/mol) compared to BH40918 (354.38 g/mol) and BH40923 (372.37 g/mol). Bromine’s higher atomic weight and van der Waals radius may enhance membrane permeability but reduce aqueous solubility relative to fluorine analogs .

Benzotriazinone Core Modifications: All analogs retain the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group, critical for GPR139 modulation as noted in patent literature .

Therapeutic Implications: Patent data () highlights benzotriazinones as GPR139 modulators for neurological disorders. While specific activity data for the target compound is unavailable, fluorinated analogs like BH40918 may exhibit superior blood-brain barrier penetration due to reduced molecular weight and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.